molecular formula C19H13F4N3O2 B2842478 (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396680-63-9

(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2842478
CAS No.: 1396680-63-9
M. Wt: 391.326
InChI Key: ZEOUJTWVVAVATI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a highly specialized compound known for its unique chemical structure. This compound features fluorinated and trifluoromethylated aromatic systems, coupled with oxadiazole and azetidine moieties, making it of interest in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. The initial steps typically focus on preparing the 1,2,4-oxadiazole core, which is then attached to the fluorinated phenyl ring. The azetidine moiety is incorporated through cyclization reactions under carefully controlled conditions.

Industrial Production Methods

While specific industrial-scale synthesis methods are often proprietary, the processes usually involve optimizing the yield and purity of the compound through the use of high-purity starting materials and sophisticated purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the aromatic rings and azetidine nitrogen.

  • Reduction: : Reduction reactions typically target the carbonyl groups present in the structure.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.

  • Substitution: : Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Depending on the type of reaction, the major products could include hydroxylated, aminated, or alkylated derivatives of the original compound.

Scientific Research Applications

This compound has a wide range of applications in various fields:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules and new materials.

  • Biology: : Researchers use it to study enzyme interactions and protein binding due to its unique structure.

  • Industry: : It can be used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is complex, often involving multiple molecular targets and pathways. Its fluorinated and trifluoromethylated components enhance its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone: : Similar structure but with a thiadiazole ring instead of oxadiazole.

  • (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Contains a different oxadiazole ring position.

Uniqueness

The presence of both fluorinated and trifluoromethylated aromatic systems within the same molecule is particularly unique, providing enhanced stability and specific binding properties. The combination of azetidine and oxadiazole moieties is also rare, contributing to its distinct reactivity and application potential.

So there you have it, a detailed look at (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone! Intriguing stuff, right?

Properties

IUPAC Name

(2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOUJTWVVAVATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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